molecular formula C12H24N2O2 B2468356 tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate CAS No. 1258641-17-6

tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate

Cat. No.: B2468356
CAS No.: 1258641-17-6
M. Wt: 228.336
InChI Key: CZEJXQXLKFWTPQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate are currently unknown. This compound is a unique chemical provided to early discovery researchers

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, metabolism, and excretion patterns remain to be elucidated. The compound’s molecular weight (228.33 g/mol) suggests that it may have suitable properties for absorption and distribution, but this needs to be confirmed experimentally.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine. One common method is the Boc-protection of amines, where tert-butyl carbamate is used as a protecting group for the amine nitrogen . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-aminocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-aminocyclohexyl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups during the synthesis of complex molecules .

Biology: In biological research, the compound is used as a biochemical reagent for studying enzyme mechanisms and protein interactions. It is also used in the synthesis of biologically active molecules .

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. It is also used as a stabilizer in various chemical processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2-aminocyclohexyl)methyl]carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. Its cyclohexyl moiety provides additional steric hindrance, making it more effective in certain synthetic applications compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJXQXLKFWTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-17-6, 1903425-56-8
Record name tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate
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Record name rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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